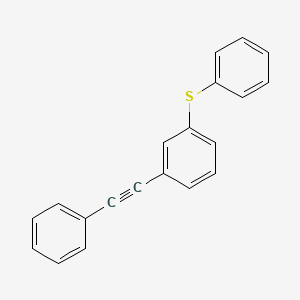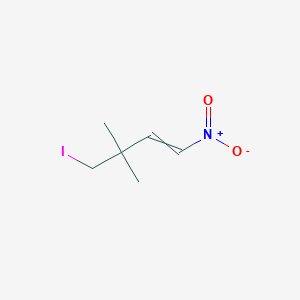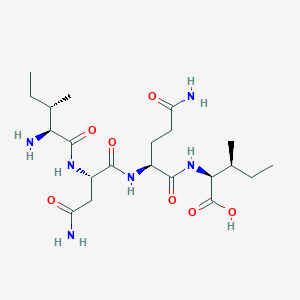
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine is a peptide composed of four amino acids: L-isoleucine, L-asparagine, L-glutamine, and another L-isoleucine. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-isoleucine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-asparagine, is activated using a coupling reagent (e.g., HBTU, DIC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-glutamine and the second L-isoleucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent (e.g., TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, resulting in the release of individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds (if present) to free thiol groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) are commonly used for hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids (L-isoleucine, L-asparagine, L-glutamine).
Oxidation: Oxidized amino acid derivatives.
Reduction: Reduced thiol groups (if disulfide bonds are present).
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger various cellular responses, such as signal transduction, enzyme activation, or gene expression regulation. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparación Con Compuestos Similares
Similar Compounds
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-leucine: Similar structure but with leucine instead of the second isoleucine.
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-valine: Similar structure but with valine instead of the second isoleucine.
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-phenylalanine: Similar structure but with phenylalanine instead of the second isoleucine.
Uniqueness
L-Isoleucyl-L-asparaginyl-L-glutaminyl-L-isoleucine is unique due to its specific sequence of amino acids, which determines its distinct chemical and biological properties. The presence of two L-isoleucine residues may confer specific structural or functional characteristics that differentiate it from other similar peptides.
Propiedades
Número CAS |
830320-53-1 |
|---|---|
Fórmula molecular |
C21H38N6O7 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C21H38N6O7/c1-5-10(3)16(24)20(32)26-13(9-15(23)29)19(31)25-12(7-8-14(22)28)18(30)27-17(21(33)34)11(4)6-2/h10-13,16-17H,5-9,24H2,1-4H3,(H2,22,28)(H2,23,29)(H,25,31)(H,26,32)(H,27,30)(H,33,34)/t10-,11-,12-,13-,16-,17-/m0/s1 |
Clave InChI |
VNGBPWGJHALMHO-JHLPPDTLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



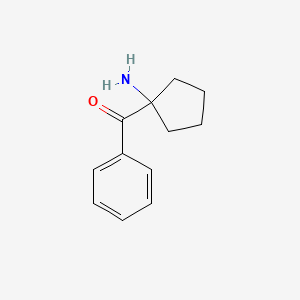
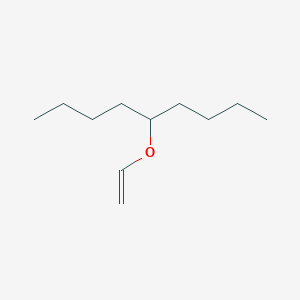
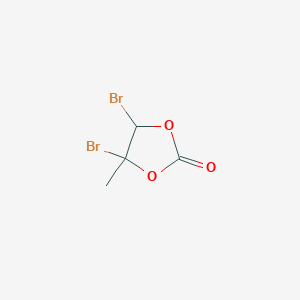
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
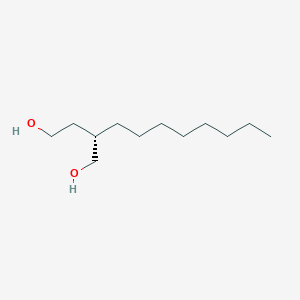


![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)

